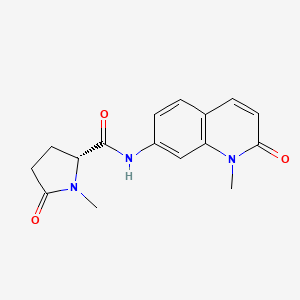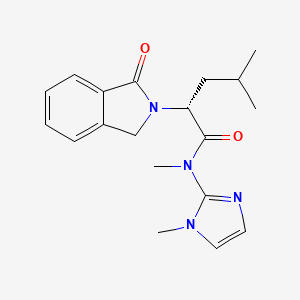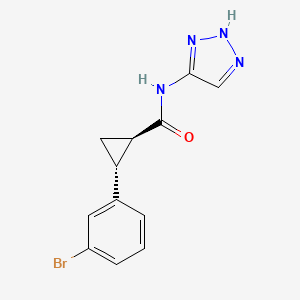
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors.
Mechanism of Action
The mechanism of action of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide involves the inhibition of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These protein kinases are involved in the regulation of various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of these protein kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels (angiogenesis). These effects make this compound a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its ability to inhibit the activity of several protein kinases, which are involved in the regulation of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
Future Directions
There are several future directions for the research on (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide. One of the most promising directions is the development of this compound as an anti-cancer drug. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated. Another future direction is the exploration of the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with N-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl isocyanate to obtain this compound.
Scientific Research Applications
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. It has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell growth and division. Therefore, this compound has the potential to be used as an anti-cancer drug.
properties
IUPAC Name |
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-12(6-8-15(18)21)16(22)17-11-5-3-10-4-7-14(20)19(2)13(10)9-11/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDQBYIBNTOLM-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![5-cyclopropyl-N-[(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347359.png)
![4-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7347363.png)
![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2,3-dihydro-1-benzofuran-7-yl-[(2R,4R)-4-methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7347377.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![(3S)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]oxolane-3-carboxamide](/img/structure/B7347395.png)
![(2R,3R)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7347401.png)


![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)